

Potential off-target effects of PF-431396

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Compound of Interest

Compound Name: PF-431396
CAS No.: 717906-29-1
Cat. No.: B1679699

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Technical Support Center: PF-431396

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **PF-431396**. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **PF-431396**?

PF-431396 is a potent, orally active dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3] It competitively binds to the ATP-binding sites of these kinases, blocking their activity.[2]

Q2: I am observing effects in my experiment that cannot be explained by FAK and PYK2 inhibition alone. What could be the cause?

PF-431396 is not entirely selective and is known to have off-target effects, which may contribute to unexpected experimental outcomes.[4] At a concentration of 1 μ M, it has been

shown to inhibit Janus Kinase 3 (JAK3), Tropomyosin receptor kinase A (TrkA), and Aurora Kinase A (Aur2) by over 90%.^[4] Furthermore, a broader kinase screen revealed that at 10 μ M, **PF-431396** inhibited more than half of the tested kinases by over 50%.^[4] It also binds to the bromodomain-containing protein BRD4 with a dissociation constant (Kd) of 445 nM.^[1]

Q3: What are the known off-target kinases and their inhibition values for **PF-431396**?

Below is a summary of the known on-target and off-target activities of **PF-431396**.

Target	Type	Inhibition Value	Notes
FAK	Primary Target (Kinase)	IC50: 2 nM	^[1] ^[3]
PYK2	Primary Target (Kinase)	IC50: 11 nM	^[1] ^[3]
BRD4	Off-Target (Bromodomain)	Kd: 445 nM	^[1]
JAK3	Off-Target (Kinase)	>90% inhibition at 1 μ M	^[4]
TrkA	Off-Target (Kinase)	>90% inhibition at 1 μ M	^[4]
Aurora A (Aur2)	Off-Target (Kinase)	>90% inhibition at 1 μ M	^[4]
Diverse Kinase Panel	Off-Target (Kinases)	>50% inhibition of >50% of kinases tested at 10 μ M	^[4]

Q4: My cells are showing signs of stress and altered morphology that seem unrelated to FAK/PYK2 inhibition. Could this be an off-target effect?

Yes, off-target activity of **PF-431396** has been observed to cause cellular stress.^[4] For example, in human mesenchymal stem cells, treatment with **PF-431396** led to a stressed appearance and a lack of mineralization, which was attributed to its off-target effects.^[4]

Troubleshooting Guides

Issue: Unexpected changes in gene expression, particularly of oncogenes like MYC.

Possible Cause: Inhibition of BRD4. **PF-431396** has a binding affinity for BRD4 in the nanomolar range.[1] BRD4 is a key transcriptional regulator, and its inhibition is known to downregulate the expression of MYC and other growth-promoting genes.

Troubleshooting Steps:

- **Validate BRD4 Target Engagement:** Perform a Chromatin Immunoprecipitation (ChIP) assay to assess the occupancy of BRD4 at the promoter or enhancer regions of MYC or other suspected target genes in the presence and absence of **PF-431396**.
- **Measure Downstream Gene Expression:** Use RT-qPCR to quantify the mRNA levels of known BRD4 target genes.
- **Use a More Selective BRD4 Inhibitor:** As a control, treat cells with a highly selective BRD4 inhibitor (e.g., JQ1) to see if it phenocopies the effects observed with **PF-431396**.

Issue: Altered cell cycle progression or mitotic defects.

Possible Cause: Inhibition of Aurora A (Aur2). **PF-431396** is a potent inhibitor of Aurora A, a key regulator of mitosis.[4] Inhibition of Aurora A can lead to defects in centrosome separation, spindle assembly, and cytokinesis.

Troubleshooting Steps:

- **Cell Cycle Analysis:** Perform flow cytometry analysis of DNA content (e.g., using propidium iodide staining) to assess cell cycle distribution. Look for an accumulation of cells in the G2/M phase.
- **Immunofluorescence Microscopy:** Stain cells for key mitotic markers such as α -tubulin (for spindle visualization) and phospho-histone H3 (a marker for mitotic cells) to observe mitotic progression and identify any abnormalities in spindle formation.
- **Western Blot Analysis:** Analyze the phosphorylation status of known Aurora A substrates.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **PF-431396** against a kinase of interest.

Materials:

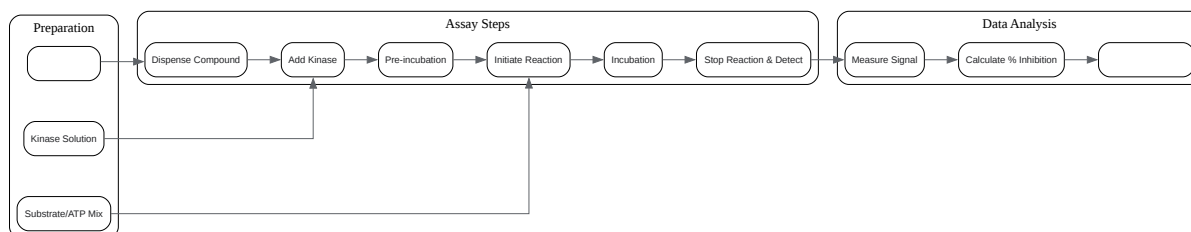
- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- **PF-431396** stock solution (in DMSO)
- ATP
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
- White, opaque 384-well assay plates

Procedure:

- Prepare serial dilutions of **PF-431396** in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- Add 5 µL of the diluted **PF-431396** or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 10 µL of the kinase solution (containing the purified kinase in kinase assay buffer) to each well.
- Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

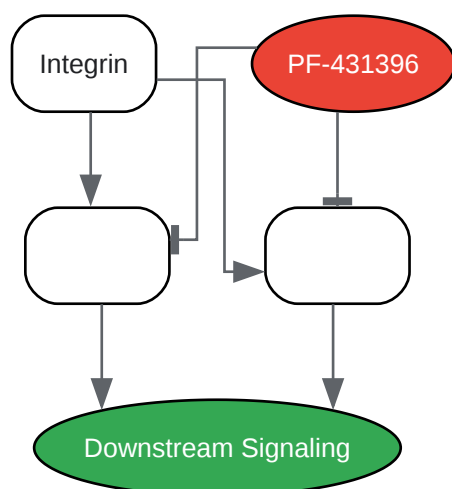
- Initiate the kinase reaction by adding 10 μL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
- Plot the percentage of kinase inhibition versus the logarithm of the **PF-431396** concentration to determine the IC50 value.

Visualizations



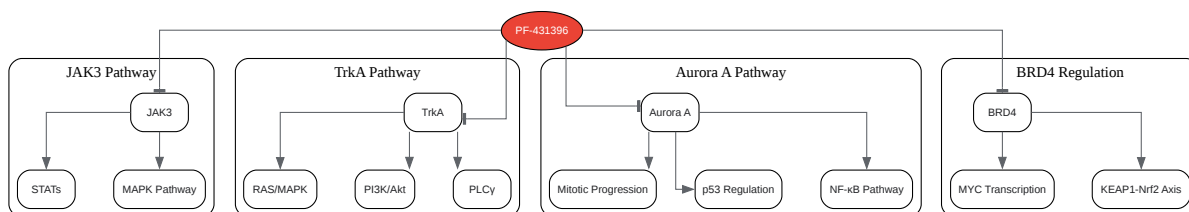
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Caption: Experimental workflow for an in vitro kinase inhibition assay.



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Caption: On-target signaling pathway of **PF-431396**.



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